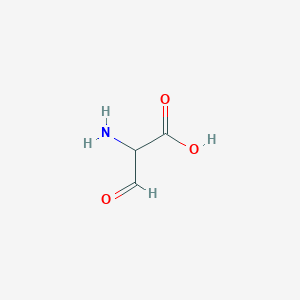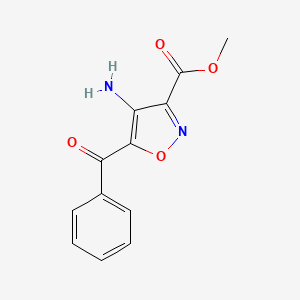
1-Benzyl-3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This specific compound features a benzyl group and a 2,4-dimethylphenyl group attached to the quinazoline core, making it a unique and potentially valuable molecule in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the benzyl and 2,4-dimethylphenyl groups. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace hydrogen atoms on the benzyl or phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄), and lithium aluminum hydride (LiAlH₄).
Substitution: Halides (e.g., bromine, chlorine), alkoxides (e.g., sodium methoxide), and amines (e.g., aniline).
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, oxidation states, and substitution patterns. These derivatives can exhibit diverse chemical and physical properties, making them valuable for further research and applications.
Applications De Recherche Scientifique
1-Benzyl-3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. It is used in the development of new synthetic methodologies and reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Quinazoline derivatives, including this compound, have shown promise in medicinal chemistry for their potential therapeutic properties. They are investigated for their anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-3-phenylquinazoline-2,4(1H,3H)-dione: Similar structure but lacks the 2,4-dimethyl substitution on the phenyl ring.
1-Benzyl-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione: Contains a single methyl group on the phenyl ring.
1-Benzyl-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione: Contains a single methyl group on the phenyl ring at a different position.
Uniqueness
1-Benzyl-3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity, biological activity, and physical properties. This structural feature can lead to distinct interactions with molecular targets and different applications compared to its similar compounds.
Propriétés
Numéro CAS |
60942-87-2 |
|---|---|
Formule moléculaire |
C23H20N2O2 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
1-benzyl-3-(2,4-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C23H20N2O2/c1-16-12-13-20(17(2)14-16)25-22(26)19-10-6-7-11-21(19)24(23(25)27)15-18-8-4-3-5-9-18/h3-14H,15H2,1-2H3 |
Clé InChI |
VPIKBTRRPXDKKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


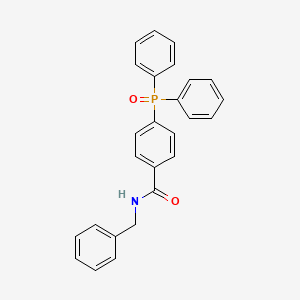
![1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one](/img/structure/B12896253.png)
![6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12896254.png)
![[(7-Bromo-5-chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12896261.png)
![5-{1-[(Naphthalen-2-yl)oxy]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B12896263.png)
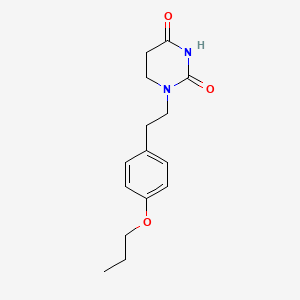
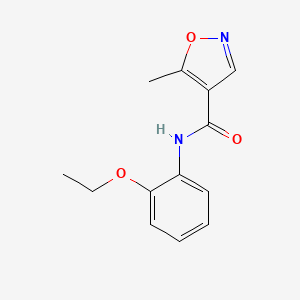
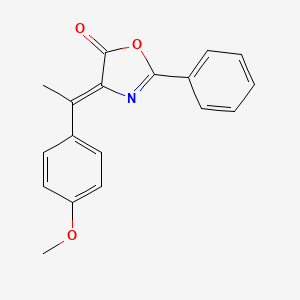
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-thienyl)-](/img/structure/B12896278.png)
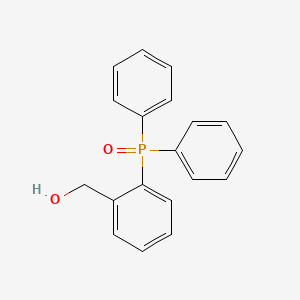
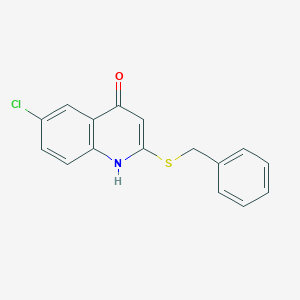
![5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12896304.png)
